benzyl 2-{[(tert-butoxy)carbonyl]amino}but-3-enoate
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Overview
Description
Benzyl 2-{[(tert-butoxy)carbonyl]amino}but-3-enoate is a synthetic compound that belongs to the class of esters. It has the chemical formula C16H23NO4 and a molecular weight of 297.364 g/molIt is a white or off-white powder that is soluble in organic solvents like acetone, ethanol, and dimethyl sulfoxide.
Preparation Methods
Benzyl 2-{[(tert-butoxy)carbonyl]amino}but-3-enoate can be synthesized using various methods. One common method involves the esterification of alanine with benzyl chloroformate and tert-butyl 3-bromo-2-butenoate. The reaction conditions typically include the use of a base such as triethylamine and an organic solvent like dichloromethane. The synthesized compound can be characterized using techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Benzyl 2-{[(tert-butoxy)carbonyl]amino}but-3-enoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has shown antimicrobial and anti-inflammatory activities, making it useful in biological studies.
Medicine: It is used in the development of pharmaceutical compounds due to its biological activities.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl 2-{[(tert-butoxy)carbonyl]amino}but-3-enoate involves its interaction with specific molecular targets and pathways. The compound’s antimicrobial activity is believed to result from its ability to disrupt the cell membrane of microorganisms, leading to cell death. Its anti-inflammatory activity is thought to be due to its ability to inhibit the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Benzyl 2-{[(tert-butoxy)carbonyl]amino}but-3-enoate can be compared with other similar compounds, such as:
Benzyl 2-{[(tert-butoxy)carbonyl]amino}butanoate: This compound is similar in structure but lacks the double bond present in this compound.
Benzyl 2-{[(tert-butoxy)carbonyl]amino}pent-3-enoate: This compound has an additional carbon atom in the backbone compared to this compound.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .
Properties
CAS No. |
1822556-74-0 |
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Molecular Formula |
C16H21NO4 |
Molecular Weight |
291.34 g/mol |
IUPAC Name |
benzyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]but-3-enoate |
InChI |
InChI=1S/C16H21NO4/c1-5-13(17-15(19)21-16(2,3)4)14(18)20-11-12-9-7-6-8-10-12/h5-10,13H,1,11H2,2-4H3,(H,17,19) |
InChI Key |
STOSCTZEMODUNK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C=C)C(=O)OCC1=CC=CC=C1 |
Purity |
95 |
Origin of Product |
United States |
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